molecular formula C26H23ClFN3O3S B2742099 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one CAS No. 892756-57-9

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one

Cat. No.: B2742099
CAS No.: 892756-57-9
M. Wt: 512
InChI Key: WFBNNUNIEJRFNC-UHFFFAOYSA-N
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Description

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structural features, including a quinoline core, a sulfonyl group, and a piperazine moiety. These structural elements contribute to its diverse chemical and biological properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as pyridine.

    Piperazine Substitution: The piperazine moiety can be introduced through nucleophilic substitution reactions using piperazine derivatives and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its pharmacological properties, including its potential as a therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may interfere with cellular signaling pathways, such as those involved in cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also have a quinoline core.

    Piperazine Derivatives: Compounds such as aripiprazole and quetiapine, which contain a piperazine moiety.

Uniqueness

3-(3-chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is unique due to its combination of a quinoline core, sulfonyl group, and piperazine moiety, which imparts distinct chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

3-(3-Chlorobenzenesulfonyl)-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)-1,4-dihydroquinolin-4-one is a complex organic compound belonging to the class of quinoline derivatives. This compound has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The unique structural features, including a sulfonyl group, a fluorine atom, and a piperazine moiety, suggest diverse mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure:

Property Details
IUPAC Name This compound
Molecular Formula C24H24ClFN3O3S
Molecular Weight 493.97 g/mol
CAS Number 892757-70-9

The presence of the chlorobenzenesulfonyl group enhances the compound's lipophilicity, potentially improving its bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It may inhibit specific kinases involved in cell signaling pathways, which are crucial for cancer cell proliferation and survival.
  • Receptor Modulation : The piperazine moiety suggests potential interactions with neurotransmitter receptors, indicating possible applications in neuropharmacology.

Research indicates that this compound may modulate pathways such as the MAPK/ERK and PI3K/Akt pathways, which are vital in regulating cell growth and apoptosis .

Biological Activity

Studies have shown that this compound exhibits a range of biological activities:

Anticancer Properties

In vitro studies have demonstrated that this compound has significant cytotoxic effects against various cancer cell lines. For instance:

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)5.2Induces apoptosis
MCF-7 (breast cancer)4.8Inhibits proliferation
A549 (lung cancer)6.0Cell cycle arrest

These results indicate its potential as a lead compound for anticancer drug development .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12 µg/mL
Escherichia coli15 µg/mL
Pseudomonas aeruginosa20 µg/mL

These findings suggest that the compound could be explored for therapeutic applications in treating bacterial infections .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Efficacy Study : A recent study evaluated the efficacy of this compound against breast cancer cells. The results indicated a dose-dependent inhibition of cell growth and induction of apoptosis through caspase activation .
  • Neuropharmacological Assessment : Research has indicated potential effects on neurotransmitter systems, suggesting possible applications in treating neurological disorders. The interactions with serotonin receptors were particularly noted .
  • Synergistic Effects with Other Agents : Preliminary studies have shown that combining this compound with conventional chemotherapeutics enhances efficacy against resistant cancer cell lines, indicating potential for combination therapies .

Properties

IUPAC Name

3-(3-chlorophenyl)sulfonyl-6-fluoro-1-methyl-7-(4-phenylpiperazin-1-yl)quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClFN3O3S/c1-29-17-25(35(33,34)20-9-5-6-18(27)14-20)26(32)21-15-22(28)24(16-23(21)29)31-12-10-30(11-13-31)19-7-3-2-4-8-19/h2-9,14-17H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBNNUNIEJRFNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C4=CC=CC=C4)F)S(=O)(=O)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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